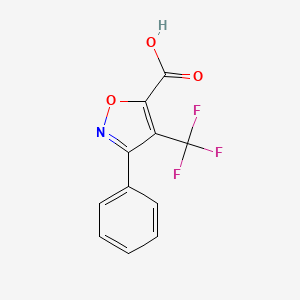
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone, also known as SU6656, is a synthetic small molecule inhibitor of Src tyrosine kinase. Src tyrosine kinase plays a crucial role in the regulation of cell growth, differentiation, and survival. Therefore, SU6656 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone inhibits Src tyrosine kinase by binding to its ATP-binding site and preventing the transfer of phosphate groups to its downstream substrates. Src tyrosine kinase is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of Src tyrosine kinase by this compound leads to the inhibition of these cellular processes, ultimately resulting in the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and AP-1 transcription factors. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death by inhibiting the activation of JNK and p38 MAPK signaling pathways.
実験室実験の利点と制限
The advantages of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone include its potent inhibitory activity against Src tyrosine kinase, its broad-spectrum inhibitory activity against various types of cancer cells, its anti-inflammatory activity, and its neuroprotective activity. The limitations of this compound include its low solubility in water, its low bioavailability, and its potential off-target effects.
将来の方向性
For the research on 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone include the development of more potent and selective inhibitors of Src tyrosine kinase, the identification of new therapeutic applications of this compound, the investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound, and the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound.
合成法
The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-methylbenzylamine, which is then reacted with 3-bromo-1H-indole to obtain 1-(2-methylbenzyl)-1H-indole. This intermediate is then reacted with piperidine and subsequently with sulfonyl chloride to obtain this compound. The overall yield of the synthesis process is around 20%.
科学的研究の応用
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. Inflammation is a key driver of many chronic diseases, and this compound has been shown to inhibit the production of inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death.
特性
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-9-3-4-10-19(18)15-25-16-22(20-11-5-6-12-21(20)25)29(27,28)17-23(26)24-13-7-2-8-14-24/h3-6,9-12,16H,2,7-8,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMFZQMDKZNHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

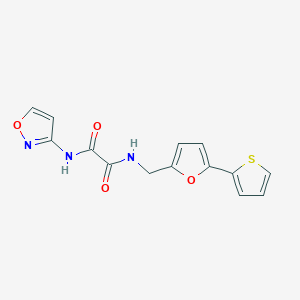
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2787876.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2787878.png)
![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid](/img/structure/B2787879.png)
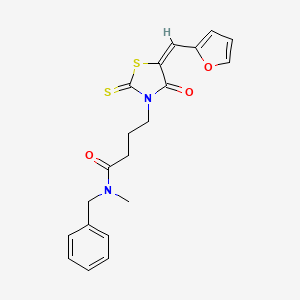
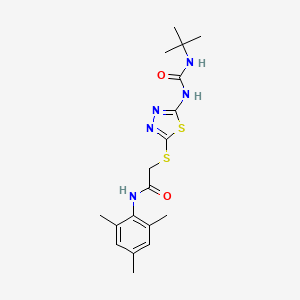
![2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol](/img/structure/B2787883.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2787884.png)
![2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)
![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)
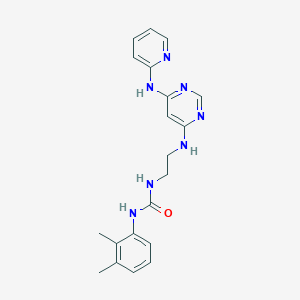

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2787894.png)
